Zaltoprofen

Description

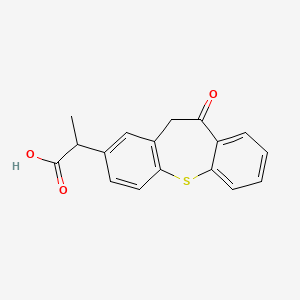

Structure

3D Structure

Properties

IUPAC Name |

2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXFZBHBYYYLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049076 | |

| Record name | Zaltoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74711-43-6 | |

| Record name | Zaltoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74711-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zaltoprofen [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074711436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zaltoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06737 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zaltoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,11-dihydro-α-methyl-10-oxodibenzo[b,f]thiepin-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZALTOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8635NG3PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zaltoprofen's Mechanism of Action as a Cyclooxygenase-2 Inhibitor: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID). The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its preferential inhibition of cyclooxygenase-2 (COX-2), its unique anti-bradykinin properties, and the experimental methodologies used to characterize its activity.

Introduction to this compound

This compound, chemically known as (±)-2-(10,11-dihydro-10-oxodibenzo[b,f]thiepin-2-yl) propionic acid, is a propionic acid-derived NSAID with potent anti-inflammatory, analgesic, and antipyretic properties.[1][2] It is clinically utilized for the management of pain and inflammation associated with conditions like osteoarthritis, rheumatoid arthritis, and postoperative pain.[3][4] this compound's therapeutic effects are primarily attributed to its inhibition of prostaglandin synthesis.[1][3][] Notably, it exhibits a multi-faceted mechanism that includes not only preferential inhibition of the COX-2 enzyme but also a distinct inhibitory action on bradykinin-induced pain pathways, setting it apart from many other NSAIDs.[3][6]

Primary Mechanism: Preferential Inhibition of Cyclooxygenase-2 (COX-2)

The principal mechanism of action for this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes.[3][4] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][7][8] There are two primary isoforms of this enzyme:

-

COX-1: A constitutively expressed isoform responsible for producing prostaglandins that maintain normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[3][7][9]

-

COX-2: An inducible isoform that is upregulated at sites of inflammation and is primarily responsible for the production of pro-inflammatory prostaglandins.[3][7][9]

This compound is characterized as a preferential COX-2 inhibitor, meaning it inhibits both isoforms but shows greater selectivity for COX-2.[1][4][10] This preferential action is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs that potently inhibit COX-1.[1][4] By inhibiting COX-2, this compound effectively reduces the synthesis of inflammatory prostaglandins like Prostaglandin E2 (PGE2) at the site of inflammation.[2][6][11]

Quantitative Analysis of COX Inhibition

The selectivity of NSAIDs for COX-1 versus COX-2 can be quantified by comparing their 50% inhibitory concentrations (IC50). A lower IC50 value indicates greater potency. This compound demonstrates a significantly lower IC50 for COX-2 compared to COX-1, confirming its preferential activity.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| This compound | 1.3 | 0.34 | 3.82 | [11] |

| This compound | - | - | 6.56 | [12] |

| Etodolac | - | - | 3.93 | [12] |

| Diclofenac | - | - | 1.96 | [12] |

| Loxoprofen | - | - | 1.90 | [12] |

| Indomethacin | - | - | 0.16 | [12] |

Note: Selectivity ratios can vary based on the specific assay conditions.

Experimental Protocols for COX Inhibition Assays

The determination of COX inhibitory activity and selectivity involves various in vitro and ex vivo assays.

In Vitro Recombinant Enzyme Assay

-

Objective: To determine the IC50 values of a drug for purified COX-1 and COX-2 enzymes.

-

Methodology:

-

Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.

-

Incubation: The drug (e.g., this compound) at various concentrations is pre-incubated with either the COX-1 or COX-2 enzyme in a reaction buffer.

-

Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

-

Reaction Termination: The reaction is allowed to proceed for a specified time at 37°C and then terminated.

-

Quantification: The amount of prostaglandin produced (commonly PGE2) is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The concentration of the drug that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.[13]

-

Ex Vivo Whole Blood Assay

-

Objective: To measure the inhibitory potency and selectivity of NSAIDs on COX-1 and COX-2 in a more physiologically relevant human whole blood matrix.[14]

-

Methodology:

-

Blood Collection: Fresh heparinized blood is collected from healthy volunteers.

-

COX-1 Assay (Thromboxane B2 Synthesis):

-

Aliquots of whole blood are incubated with various concentrations of the test drug.

-

The blood is allowed to clot at 37°C for 60 minutes, which stimulates platelets to produce thromboxane A2 (a COX-1 product), which is rapidly hydrolyzed to the stable thromboxane B2 (TXB2).

-

The serum is separated by centrifugation, and TXB2 levels are measured by ELISA.[14]

-

-

COX-2 Assay (Prostaglandin E2 Synthesis):

-

Aliquots of whole blood are incubated with the test drug and then stimulated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.

-

After a 24-hour incubation period, the plasma is separated.

-

PGE2 levels, as a marker of COX-2 activity, are measured by ELISA.[14]

-

-

Data Analysis: IC50 values for both isoforms are determined to calculate the selectivity ratio.[14]

-

Unique Mechanism: Inhibition of Bradykinin-Mediated Nociception

A distinguishing feature of this compound is its ability to inhibit pain responses induced by bradykinin, a potent inflammatory mediator.[1][6] This action appears to be independent of its COX-inhibitory effects and provides an additional layer of analgesia.[3][15]

Studies have shown that while other preferential COX-2 inhibitors like meloxicam and etodolac have little effect on bradykinin-induced pain, this compound exhibits potent inhibition.[15] Crucially, this effect is not achieved by directly blocking bradykinin B1 or B2 receptors, as demonstrated in radioligand binding assays.[15] Instead, this compound interferes with the downstream signaling cascade initiated by the binding of bradykinin to its B2 receptor on primary sensory neurons.[15][16]

The proposed mechanism involves blocking the B2 receptor-mediated increase in intracellular free calcium ([Ca2+]i) and inhibiting the activation of various second messenger pathways, including phospholipase C (PLC) and 12-lipoxygenase (12-LOX).[6][15][17][18] This ultimately prevents the sensitization of nociceptors and reduces the release of substance P, a neurotransmitter involved in pain signaling.[17]

Experimental Protocols for Bradykinin-Related Assays

In Vivo Bradykinin-Induced Nociception Model

-

Objective: To assess the analgesic effect of this compound on pain specifically induced by bradykinin.

-

Methodology:

-

Animals: Male Wistar rats or ICR mice are typically used.

-

Drug Administration: this compound or a vehicle control is administered orally (p.o.).

-

Nociceptive Induction: After a set period, bradykinin is infused retrogradely into the common carotid artery (in rats) or injected into the intraplantar (i.pl.) surface of the paw (in mice).[15][16]

-

Endpoint Measurement: Nociceptive responses, such as licking, biting, or lifting of the paw, or flexion responses, are counted for a defined period after bradykinin administration.

-

Data Analysis: The reduction in nociceptive behaviors in the this compound-treated group compared to the control group is quantified to determine analgesic efficacy. The dose that produces a 50% reduction in the pain response (ED50) can be calculated.[11]

-

In Vitro Intracellular Calcium Measurement

-

Objective: To determine if this compound directly inhibits the bradykinin-induced increase in intracellular calcium in sensory neurons.

-

Methodology:

-

Cell Culture: Dorsal root ganglion (DRG) cells are harvested from mice or rats and maintained in culture.[15]

-

Calcium Imaging: The cultured DRG cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Treatment: The cells are pre-incubated with this compound or a vehicle control.

-

Stimulation: Bradykinin is added to the cells to stimulate the B2 receptors.

-

Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorescence microscope or plate reader.

-

Data Analysis: The ability of this compound to inhibit or attenuate the bradykinin-induced fluorescence signal is quantified.[15]

-

Other Potential Mechanisms of Action

Beyond its primary COX-2 and anti-bradykinin effects, research suggests other mechanisms may contribute to this compound's therapeutic profile:

-

PPARγ Induction: this compound has been shown to induce Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor involved in regulating inflammation and cell growth. This mechanism may be relevant to its potential anti-tumor effects.[19][20]

-

Membrane Stabilization: Some studies report that this compound may exert a membrane-stabilizing action, which includes the inhibition of leukocyte migration and the release of lysosomal enzymes at inflammatory sites.[1][]

Conclusion

This compound is a potent NSAID with a well-defined, dual mechanism of action. Its primary therapeutic effect stems from the preferential inhibition of the COX-2 enzyme, leading to a reduction in inflammatory prostaglandin synthesis. This is complemented by a unique, COX-independent mechanism involving the inhibition of the bradykinin B2 receptor signaling cascade in sensory neurons, which provides an additional analgesic effect. The combination of these actions, supported by extensive in vitro and in vivo experimental data, establishes this compound as an effective agent for the management of pain and inflammation. Further research into its effects on pathways like PPARγ may uncover additional therapeutic applications.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 6. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. This compound | Dosing & Uses | medtigo [medtigo.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NSAID this compound possesses novel anti-nociceptive mechanism through blockage of B2-type bradykinin receptor in nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A nonsteroidal anti-inflammatory drug, this compound, inhibits the growth of extraskeletal chondrosarcoma cells by inducing PPARγ, p21, p27, and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound and its novel analogues exhibit dual targeting of COX-2 and PPAR-γ, providing a strategy to alleviate lipopolysaccharide - induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Zaltoprofen's Inhibition of Bradykinin-Induced Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), exhibits a potent analgesic effect that extends beyond its well-established role as a preferential cyclooxygenase-2 (COX-2) inhibitor. A significant component of its efficacy, particularly in inflammatory pain models, lies in its unique ability to inhibit bradykinin-induced nociception. This technical guide provides an in-depth exploration of the mechanisms underlying this anti-bradykinin activity, supported by a compilation of quantitative data from preclinical studies and detailed overviews of relevant experimental protocols. The guide also visualizes the key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: The Dual-Action Analgesia of this compound

This compound is a propionic acid derivative NSAID recognized for its strong anti-inflammatory, analgesic, and antipyretic properties.[1] While its primary mechanism of action involves the inhibition of prostaglandin synthesis through the COX pathway, making it a preferential COX-2 inhibitor, its analgesic profile is distinguished by an additional, potent anti-bradykinin effect.[2][3] This dual functionality makes this compound a subject of significant interest, as bradykinin is a key mediator of pain and hyperalgesia in inflammatory conditions.[4]

Unlike direct receptor antagonists, this compound does not appear to bind to bradykinin B1 or B2 receptors.[2] Instead, its inhibitory action occurs downstream of the B2 receptor, interfering with the intracellular signaling cascades that lead to nociceptor activation and sensitization.[2][4] This guide will dissect the available preclinical evidence to elucidate this novel mechanism.

Quantitative Analysis of this compound's Efficacy

The following tables summarize the quantitative data from various preclinical studies investigating the inhibitory effects of this compound on bradykinin-induced and inflammatory pain models.

Table 1: In Vivo Analgesic and Anti-inflammatory Effects of this compound

| Experimental Model | Species | This compound Dose | Effect | Citation |

| Formalin-induced chronic inflammation (paw edema) | Murine | 10 mg/kg | 19% inhibition of paw edema | [1] |

| Formalin-induced chronic inflammation (paw edema) | Murine | 20 mg/kg | 28% inhibition of paw edema | [1] |

| Carrageenan-induced paw edema | Rodent | Not specified | S(+)-zaltoprofen potently inhibited the inflammatory response | [5] |

| Acetic acid-induced writhing | Rodent | Higher doses (not specified) | Analgesic effect observed | [5] |

| Bradykinin-induced nociceptive responses | Rat | Not specified | Potent inhibitory action | [2] |

Table 2: In Vitro Inhibitory Effects of this compound on Bradykinin-Induced Cellular Responses

| Cellular Response | Cell Type | This compound Concentration | Effect | Citation |

| Bradykinin-induced increase in intracellular Ca2+ (--INVALID-LINK--) | Cultured dorsal root ganglion (DRG) cells (mouse) | Not specified | Complete inhibition | [2] |

| Bradykinin-enhancement of capsaicin-induced 45Ca2+ uptake | Dorsal root ganglion (DRG) neurons | Not specified | Potent inhibition | [4] |

| Bradykinin-induced 12-lipoxygenase (12-LOX) activity | Dorsal root ganglion (DRG) neurons | Not specified | Significant inhibition | [4][6] |

| Bradykinin-induced slow onset of substance P release | Dorsal root ganglion (DRG) neurons | Not specified | Significant inhibition | [4][6] |

| Bradykinin-mediated enhancement of AMPA currents | Lamina II neurons of adult rat spinal cord slices | 1, 10 μM | Blocked the enhancing effect | [3] |

| Kinin-stimulated phospholipase A2 activity | HEK 293 cells expressing rabbit B1 or B2 receptors | 10 μM | Did not inhibit | [7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-bradykinin effects of this compound. It should be noted that these are generalized descriptions, and specific parameters may vary between individual studies.

In Vivo Models of Bradykinin-Induced Pain

3.1.1 Bradykinin-Induced Nociceptive Responses in Rats

-

Objective: To assess the direct analgesic effect of this compound on pain induced by bradykinin.

-

Methodology Overview:

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Anesthesia: Animals are anesthetized for the surgical procedures.

-

Bradykinin Administration: A retrograde infusion of bradykinin is administered into the right common carotid artery to induce nociceptive responses.[2]

-

This compound Administration: this compound or other test compounds are administered, often orally, at a specified time before bradykinin infusion.

-

Assessment of Nociception: Nociceptive responses, which can include behaviors like head scratching, facial rubbing, or vocalization, are observed and quantified.

-

Data Analysis: The frequency or duration of nociceptive behaviors in the this compound-treated group is compared to a vehicle control group.

-

3.1.2 Carrageenan- or Formalin-Induced Paw Edema

-

Objective: To evaluate the anti-inflammatory and analgesic effects of this compound in a model of inflammatory pain where bradykinin is a key mediator.

-

Methodology Overview:

-

Animal Model: Murine models (rats or mice) are commonly used.[1]

-

Induction of Inflammation: A subcutaneous injection of carrageenan or formalin into the plantar surface of the hind paw induces a localized inflammatory response, characterized by edema and hyperalgesia.[1]

-

This compound Administration: this compound is typically administered orally at various doses before or after the inflammatory insult.

-

Measurement of Paw Edema: Paw volume is measured at different time points using a plethysmometer. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group to the control group.

-

Assessment of Hyperalgesia: Nociceptive thresholds to thermal or mechanical stimuli can also be measured to assess the analgesic effect.

-

In Vitro Assays Using Dorsal Root Ganglion (DRG) Neurons

3.2.1 Measurement of Intracellular Calcium (--INVALID-LINK--)

-

Objective: To determine the effect of this compound on bradykinin-induced calcium mobilization in sensory neurons.

-

Methodology Overview:

-

Cell Culture: Dorsal root ganglion (DRG) neurons are harvested from mice or rats and cultured.[2]

-

Calcium Imaging: The cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: Cells are first perfused with a control solution, followed by a solution containing this compound, and then stimulated with bradykinin.

-

Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorescence microscope.

-

Analysis: The peak fluorescence intensity in the presence of this compound is compared to the response with bradykinin alone.

-

3.2.2 Measurement of Substance P Release

-

Objective: To investigate the effect of this compound on the release of the neuropeptide substance P, which is involved in pain transmission.

-

Methodology Overview:

-

Cell Culture: DRG neurons are cultured as described above.

-

Experimental Conditions: The cells are incubated with this compound or a control vehicle before being stimulated with bradykinin to induce substance P release.

-

Sample Collection: The cell culture supernatant is collected.

-

Quantification of Substance P: The concentration of substance P in the supernatant is measured using a highly sensitive radioimmunoassay (RIA).[6]

-

Analysis: The amount of substance P released in the this compound-treated group is compared to the control group.

-

Visualizing the Mechanism of Action and Experimental Workflows

Signaling Pathways

Caption: Bradykinin B2 Receptor Signaling Pathway in Nociceptors.

Caption: this compound's Downstream Inhibition of Bradykinin Signaling.

Experimental Workflow

Caption: Generalized Workflow for In Vivo Assessment of this compound.

Conclusion and Future Directions

The evidence strongly indicates that this compound's analgesic properties are not solely attributable to its COX-2 inhibitory activity. Its ability to interfere with the bradykinin B2 receptor's downstream signaling cascade, specifically by inhibiting the increase in intracellular calcium, 12-lipoxygenase activity, and substance P release, represents a novel mechanism for an NSAID. This makes this compound a particularly interesting compound for managing inflammatory pain where bradykinin plays a significant role.

For drug development professionals, this compound serves as a compelling case study for a dual-action analgesic. Further research should focus on elucidating the precise molecular targets of this compound within the B2 receptor signaling pathway. A more detailed quantitative analysis, including the determination of IC50 values for its inhibitory effects on the various components of the signaling cascade, would be invaluable. Additionally, clinical studies designed to correlate this compound's efficacy with biomarkers of bradykinin activity in relevant patient populations could further validate this unique mechanism of action and inform its targeted therapeutic use.

References

- 1. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits bradykinin-mediated enhancement of glutamate receptor activity in substantia gelatinosa neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential anti-inflammatory and analgesic effects by enantiomers of this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Does this compound antagonize the bradykinin receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

Zaltoprofen: A Comprehensive Pharmacological and Physicochemical Profile

A Technical Guide for Researchers and Drug Development Professionals

Zaltoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It is recognized for its significant anti-inflammatory, analgesic, and antipyretic properties. This technical guide provides an in-depth overview of the pharmacological profile and physicochemical characteristics of this compound, tailored for professionals in research and drug development.

Pharmacological Profile

This compound's therapeutic effects are rooted in its distinct mechanism of action, which involves a dual-pronged approach to pain and inflammation management. It is a preferential cyclooxygenase-2 (COX-2) inhibitor and also uniquely modulates bradykinin-induced pain pathways.[1][2]

Mechanism of Action

This compound's primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins from arachidonic acid.[3][4] Prostaglandins are key mediators of inflammation, pain, and fever.[3] this compound shows a preferential inhibition of COX-2, the isoform induced during inflammatory processes, over COX-1, which is involved in physiological functions like gastric mucosal protection.[3][5] This selectivity may contribute to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3]

In addition to its COX-inhibiting activity, this compound possesses a novel anti-nociceptive mechanism by inhibiting the function of the B2-type bradykinin (BK) receptor in nerve endings.[6][7] It has been shown to have a more powerful inhibitory effect on bradykinin-induced nociception than other NSAIDs.[8][9] This action provides an additional layer of pain relief, particularly in conditions where bradykinin is a significant contributor to the pain response.[3][4]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of prostaglandin synthesis through the inhibition of COX enzymes.[5] This leads to decreased inflammation, alleviation of pain by reducing the sensitization of pain receptors, and a reduction in fever.[5] The inhibition of bradykinin-mediated pathways further contributes to its analgesic effects.[7] Studies have shown that this compound inhibits prostaglandin E2 production in interleukin-1β-stimulated synovial cells and thromboxane B2 production in human platelets.[10]

Pharmacokinetics

This compound is well-absorbed after oral administration.[5][8] The pharmacokinetic profile is characterized by rapid absorption and clearance.[6][8] Pharmacokinetic parameters do not significantly differ between single and multiple doses.[6][8]

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | >82% | [7][11] |

| Tmax (Time to Peak Plasma Concentration) | 1.46 ± 0.83 h | [6][8] |

| Distribution | ||

| Protein Binding | ~98-99% | [5][11] |

| Metabolism | ||

| Primary Enzymes | CYP2C9, UGT2B7 | [7][11] |

| Main Metabolites | S-oxide this compound (M-2), 10-hydroxy this compound (M-3), S-oxide-10-hydroxy-Zaltoprofen (M-5) | [11][12] |

| Elimination | ||

| Half-life (t1/2) | 2.8 - 4.96 ± 2.97 h | [6][11] |

| Excretion | ~62% as conjugates in urine; ~3% as unchanged drug in urine | [7][11] |

Table 1: Summary of this compound Pharmacokinetic Parameters.

Physicochemical Properties

This compound is a propionic acid derivative with the chemical name (±)-2-(10,11-dihydro-10-oxodibenzo [b, f] thiepin-2-yl) propionic acid.[7] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[13][14]

| Property | Value | Reference |

| Chemical Formula | C17H14O3S | [15][16] |

| Molecular Weight | 298.36 g/mol | [16] |

| Appearance | White to light yellow crystalline solid/powder | [] |

| Melting Point | 135.0 to 139.0 °C | |

| pKa (strongest acidic) | 3.67 | [18] |

| Solubility | ||

| Water | Practically insoluble | [19] |

| Ethanol | ~11 mg/mL | [15] |

| DMSO | ~16 mg/mL | [15] |

| Dimethyl formamide | ~25 mg/mL | [15] |

| Methanol | Soluble | |

| Acetone, Chloroform | Freely soluble | |

| LogP | 3.5 | [20] |

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

Determination of Cyclooxygenase (COX) Inhibition

A common method to determine the inhibitory activity of this compound against COX-1 and COX-2 is through an in vitro enzyme assay.

Methodology:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Incubation: The test compound (this compound at various concentrations) is pre-incubated with the COX enzyme in a buffer solution.

-

Reaction Initiation: Arachidonic acid, the substrate, is added to initiate the enzymatic reaction, which leads to the production of prostaglandins (e.g., Prostaglandin E2 - PGE2).

-

Reaction Termination: The reaction is stopped after a specific time.

-

Quantification: The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[21][22]

-

Data Analysis: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by comparing the PGE2 production in the presence of the inhibitor to the control (without inhibitor).

Pharmacokinetic Study in Healthy Volunteers

To determine the pharmacokinetic parameters of this compound, a clinical study is conducted.

Methodology:

-

Subject Recruitment: Healthy volunteers are recruited for the study.

-

Drug Administration: A single oral dose of this compound is administered to the subjects.[8]

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals up to 24 hours post-dose).[8]

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation.

-

Drug Concentration Analysis: The concentration of this compound in the plasma samples is determined using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.[8]

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 using non-compartmental analysis.[8]

Saturation Solubility Measurement

The solubility of this compound in different solvents can be determined using the shake-flask method.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, ethanol, buffer solution) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a rotary shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

-

Sample Filtration: The suspension is filtered to remove the undissolved solid.

-

Concentration Measurement: The concentration of this compound in the clear filtrate is measured using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[13]

-

Solubility Determination: The measured concentration represents the saturation solubility of this compound in that specific solvent at that temperature.

References

- 1. medindia.net [medindia.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound | Dosing & Uses | medtigo [medtigo.com]

- 6. Single-dose and multiple-dose pharmacokinetics of this compound after oral administration in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jbpharma.com [jbpharma.com]

- 8. jbr-pub.org.cn [jbr-pub.org.cn]

- 9. pharmatutor.org [pharmatutor.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 12. This compound | C17H14O3S | CID 5720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. scbt.com [scbt.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Superior Solubility and Dissolution of this compound via Pharmaceutical Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. (S)-Zaltoprofen | C17H14O3S | CID 13306546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Chemical Synthesis of Zaltoprofen and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis pathways for Zaltoprofen, a potent non-steroidal anti-inflammatory drug (NSAID), and its analogues. Detailed experimental protocols, quantitative data, and visual representations of the synthetic routes are presented to facilitate a deeper understanding and practical application in a research and development setting.

Introduction to this compound

This compound, chemically known as (±)-2-(10,11-dihydro-10-oxodibenzo[b,f]thiepin-2-yl)propionic acid, is a well-established NSAID used for the treatment of various inflammatory and painful conditions.[][2] Its therapeutic effect is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[3] The unique tricyclic thiepinone scaffold of this compound has also made it an interesting target for medicinal chemists exploring novel analogues with potentially improved efficacy, selectivity, or pharmacokinetic profiles.

Core Synthesis Pathways for this compound

The synthesis of this compound has been approached through several strategic routes. The two most prominent strategies involve either the pre-formation of the propionic acid side-chain followed by the crucial intramolecular cyclization to form the tricyclic core, or the initial construction of the dibenzo[b,f]thiepinone ring system followed by the introduction of the side-chain.

Pathway A: Intramolecular Cyclization of a Phenylacetic Acid Derivative

This widely employed route commences with the synthesis of a substituted phenylacetic acid intermediate, which then undergoes an intramolecular Friedel-Crafts-type reaction to forge the central seven-membered ring.

A key intermediate in this pathway is 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid. One documented method to achieve the final cyclization involves esterification followed by treatment with a strong acid catalyst like polyphosphoric acid (PPA), and subsequent hydrolysis.[4]

Caption: Synthesis of this compound via esterification and intramolecular cyclization.

Step 1: Esterification of 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid [4]

-

To a solution of 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

The reaction mixture is heated under reflux for a specified period to drive the esterification to completion.

-

Upon cooling, the solvent is removed under reduced pressure, and the crude methyl 2-(3-methoxycarbonylmethyl-4-phenylthiophenyl)propionate is purified, typically by crystallization or chromatography.

Step 2: Intramolecular Cyclization and Hydrolysis [4]

-

The purified diester is added to polyphosphoric acid at an elevated temperature (e.g., 60-80°C) and stirred for several hours.

-

The reaction mixture is then carefully poured into ice-water to quench the reaction and precipitate the crude product.

-

The resulting solid is collected by filtration and subjected to hydrolysis, for instance, by heating with an aqueous solution of sodium bicarbonate in methanol, to convert the ester group to the carboxylic acid, yielding this compound.[5]

-

Purification is typically achieved by recrystallization from a suitable solvent system like methylene chloride-hexane.[5]

| Step | Reagents and Conditions | Yield | Purity | Reference |

| Esterification, Cyclization & Hydrolysis | 1. Methanol, H+; 2. PPA; 3. Hydrolysis | 89% | 99.3% | [4] |

Pathway B: Diazotization and Cyclization

An alternative approach begins with 2-(4-amino-3-carboxymethylphenyl)propionic acid. This starting material undergoes diazotization, followed by a reaction with thiophenol to introduce the phenylthio group. The resulting intermediate is then cyclized to form the this compound core.[6]

Caption: this compound synthesis starting from an amino-substituted propionic acid.

Step 1: Diazotization and Thiophenol Reaction [6]

-

2-(4-amino-3-carboxymethylphenyl)propionic acid is dissolved in an acidic aqueous solution and cooled.

-

A solution of sodium nitrite is added dropwise to form the diazonium salt.

-

This is followed by the addition of thiophenol, leading to the formation of 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid.

Step 2: Cyclization [6]

-

The intermediate from the previous step is subjected to cyclization conditions, similar to those described in Pathway A (e.g., using polyphosphoric acid), to yield this compound.

| Step | Reagents and Conditions | Yield | Reference |

| Diazotization and Thiophenol Reaction | 1. NaNO2, H+; 2. Thiophenol | N/A | [6] |

| Cyclization | Polyphosphoric Acid | N/A | [6] |

Note: Specific yield data for each step in this pathway was not available in the reviewed literature.

Synthesis of this compound Analogues

The modification of the this compound scaffold has been an area of interest to develop new chemical entities with altered pharmacological profiles. A notable example is the synthesis of its metabolites, such as the S-oxide and S-oxide-10-hydroxy derivatives.[7]

Synthesis of S-oxide-Zaltoprofen (Metabolite M2)

The S-oxide analogue of this compound can be prepared by the direct oxidation of the sulfide moiety in the thiepinone ring.

Caption: Oxidation of this compound to its S-oxide metabolite.

-

To a solution of this compound (2.98 g) in acetic acid (25 mL), 30% hydrogen peroxide (1 mL) is added dropwise at 25 °C.

-

The mixture is then stirred for 5 hours at 45 °C.

-

After the reaction is complete, the mixture is poured into ice-water.

-

The crude product that forms is collected by filtration.

Synthesis of S-oxide-10-hydroxy-Zaltoprofen (Metabolite M5)

This di-functionalized analogue can be synthesized from an intermediate, 10-hydroxy-Zaltoprofen (M3).

-

To a solution of 10-hydroxy-Zaltoprofen (M3) (1.57 g) in acetic acid (25 mL), 30% hydrogen peroxide (1 mL) is added dropwise at 25 °C.

-

The reaction mixture is stirred for 5 hours at 45 °C.

-

Following the reaction, the mixture is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with water, dried over sodium sulfate, and the solvent is evaporated under reduced pressure to give the crude product.

-

Purification is achieved by column chromatography on silica gel using a dichloromethane/methanol/acetic acid (100:3:1) eluent system to yield the final product as a white solid.

| Analogue | Starting Material | Reagents and Conditions | Purification Method | Reference |

| S-oxide-Zaltoprofen (M2) | This compound | 30% H2O2, Acetic Acid, 45°C, 5h | Filtration | [7] |

| S-oxide-10-hydroxy-Zaltoprofen (M5) | M3 | 30% H2O2, Acetic Acid, 45°C, 5h | Column Chromatography (DCM/MeOH/AcOH) | [7] |

Conclusion

The synthetic pathways to this compound are well-established, offering robust and scalable methods for its production. The core strategies generally rely on the key step of intramolecular cyclization to construct the characteristic dibenzo[b,f]thiepinone ring system. Furthermore, the this compound scaffold serves as a versatile template for the synthesis of various analogues, including its metabolites, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for chemists and pharmaceutical scientists engaged in the research and development of this compound and related compounds.

References

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Synthesis of this compound [cjph.com.cn]

- 5. EP0309626B1 - Process for the preparation of dibenzothiepin derivative - Google Patents [patents.google.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. docta.ucm.es [docta.ucm.es]

Investigating Inflammatory Pathways Using Zaltoprofen as a Probe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, recognized for its potent analgesic and anti-inflammatory properties.[1][2] What distinguishes this compound as a valuable molecular probe is its dual mechanism of action. It not only acts as a preferential inhibitor of cyclooxygenase-2 (COX-2) but also uniquely inhibits bradykinin-induced pain responses.[1][3][4] This guide provides an in-depth technical overview of this compound's mechanisms, quantitative data on its activity, and detailed experimental protocols for its use in investigating inflammatory signaling pathways.

Core Mechanisms of Action

This compound's anti-inflammatory and analgesic effects are primarily attributed to its interference with two major pathways: the prostaglandin synthesis pathway via COX inhibition and the bradykinin-mediated pain pathway.

Cyclooxygenase (COX) Inhibition

Like other NSAIDs, this compound's primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1][5] Prostaglandins are key mediators of inflammation, pain, and fever.[1] this compound shows preferential inhibition of COX-2, the isoform induced during inflammatory processes, over COX-1, which is constitutively expressed and involved in gastrointestinal protection.[1][5] This selectivity may contribute to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][6]

Bradykinin Pathway Inhibition

A distinctive feature of this compound is its ability to inhibit bradykinin-induced nociception.[4][7] Bradykinin is a potent inflammatory mediator that activates B2 receptors on primary sensory neurons, leading to pain signaling.[8][9] this compound has been shown to block this B2 receptor-mediated pathway without directly binding to the bradykinin receptors themselves.[7][10] Instead, it is suggested to inhibit downstream signaling cascades, including the activation of protein kinase C (PKC) and subsequent enhancement of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor currents.[9][11] This action is independent of its COX-inhibitory effects.[7]

Other Potential Targets

Recent research has uncovered additional targets for this compound, suggesting a broader role in modulating inflammatory and cellular processes:

-

12-Lipoxygenase (12-LOX): this compound can inhibit bradykinin-induced 12-LOX activity in dorsal root ganglion neurons.[8]

-

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): Studies have identified PPAR-γ as a target of this compound, which may contribute to its anti-tumor effects in certain cancers.[12][13]

Quantitative Data Presentation

The following tables summarize the quantitative data on this compound's inhibitory and anti-inflammatory activities from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Process | IC50 Value (μM) | Cell/System Used | Reference |

| Cyclooxygenase-1 (COX-1) | 1.3 | Refined Enzyme | [14][15] |

| Cyclooxygenase-2 (COX-2) | 0.34 | Refined Enzyme | [14][15] |

| Prostaglandin E2 (PGE2) Production | 0.01 - 1 (Dose-dependent inhibition) | Interleukin-1β-stimulated synovial cells | [15] |

| Thromboxane B2 Production | 0.1 - 10 (Dose-dependent inhibition) | Human platelets | [15] |

| Bradykinin-induced [Ca2+]i increase | 0.1 - 1 (Dose-dependent inhibition) | Dorsal Root Ganglion (DRG) cells | [15] |

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of this compound

| Experimental Model | Species | Administration | ED50 / Effective Dose | Effect | Reference |

| Carrageenan-induced Paw Edema | Rat | Oral (p.o.) | 2.4 mg/kg | Inhibition of edema | [16] |

| Acetic Acid-induced Writhing | Mouse | Oral (p.o.) | 3 - 30 mg/kg (Dose-dependent) | Inhibition of writhing response | [14] |

| Bradykinin-induced Nociception | Rat | Oral (p.o.) | 9.7 mg/kg | Inhibition of nociceptive responses | [14][15] |

| Formalin-induced Arthritis | Rat | Oral (p.o.) | 10 mg/kg | 19% inhibition of paw edema | [9] |

| Formalin-induced Arthritis | Rat | Oral (p.o.) | 20 mg/kg | 28% inhibition of paw edema | [9] |

Signaling Pathways and Experimental Workflows

Caption: this compound's preferential inhibition of COX-2 in the arachidonic acid cascade.

Caption: this compound's inhibition of the bradykinin B2 receptor downstream signaling.

Caption: General experimental workflow for investigating this compound's effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Objective: To determine the IC50 values of this compound for COX-1 and COX-2 enzymes.

-

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

This compound stock solution (in DMSO).

-

Colorimetric COX inhibitor screening assay kit.

-

Microplate reader.

-

-

Methodology:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a 96-well plate, add the appropriate enzyme (COX-1 or COX-2) to each well.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Indomethacin).

-

Pre-incubate the plate according to the kit manufacturer's instructions (e.g., 15 minutes at 37°C).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for the specified reaction time (e.g., 2 minutes).

-

Stop the reaction and measure the absorbance using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Protocol: In Vitro Bradykinin-Induced Intracellular Calcium ([Ca²⁺]i) Assay

-

Objective: To assess the effect of this compound on bradykinin-induced calcium mobilization in sensory neurons.

-

Materials:

-

Primary culture of Dorsal Root Ganglion (DRG) neurons.

-

Fluo-4 AM or other calcium-sensitive fluorescent dye.

-

Bradykinin solution.

-

This compound stock solution.

-

Fluorescence microscope or plate reader with kinetic reading capabilities.

-

-

Methodology:

-

Culture DRG neurons on glass-bottom dishes or plates.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.

-

Wash the cells with a physiological buffer to remove excess dye.

-

Obtain a baseline fluorescence reading.

-

Pre-incubate the cells with this compound (e.g., 1 μM) or vehicle for 5-10 minutes.[15]

-

Add bradykinin (e.g., 10 μM) to stimulate the cells while continuously recording the fluorescence intensity.

-

-

Data Analysis:

-

Measure the peak fluorescence intensity after bradykinin stimulation for both this compound-treated and vehicle-treated cells.

-

Express the change in fluorescence (ΔF) as a ratio of the baseline fluorescence (F0), i.e., ΔF/F0.

-

Compare the peak response between the groups to determine the percentage of inhibition by this compound.

-

Protocol: In Vivo Carrageenan-Induced Paw Edema Model

-

Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.[9]

-

Materials:

-

Wistar albino rats (200-250g).[9]

-

This compound suspension for oral gavage.

-

1% (w/v) Carrageenan solution in saline.

-

Plethysmometer for paw volume measurement.

-

-

Methodology:

-

Fast the animals overnight with free access to water.

-

Divide animals into groups: Vehicle control, this compound (e.g., 10 and 20 mg/kg), and Positive control (e.g., Piroxicam 10 mg/kg).[9]

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer this compound, vehicle, or positive control via oral gavage.

-

After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the paw edema (increase in paw volume) for each animal at each time point by subtracting the initial volume from the post-injection volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] x 100

-

Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significance.

-

Disclaimer: This document is intended for research and informational purposes only. All experimental procedures should be conducted in accordance with institutional and governmental regulations regarding animal and laboratory safety.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 4. A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule - this compound, and a standard drug - piroxicam, using murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. This compound | Dosing & Uses | medtigo [medtigo.com]

- 7. This compound, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NSAID this compound possesses novel anti-nociceptive mechanism through blockage of B2-type bradykinin receptor in nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits bradykinin-mediated enhancement of glutamate receptor activity in substantia gelatinosa neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound and its novel analogues exhibit dual targeting of COX-2 and PPAR-γ, providing a strategy to alleviate lipopolysaccharide - induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A nonsteroidal anti-inflammatory drug, this compound, inhibits the growth of extraskeletal chondrosarcoma cells by inducing PPARγ, p21, p27, and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Zaltoprofen as a Preferential Cyclooxygenase-2 Inhibitor

Abstract: this compound is a propionic acid-derived non-steroidal anti-inflammatory drug (NSAID) recognized for its potent analgesic and anti-inflammatory properties.[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, with a notable preference for the COX-2 isoform, which is primarily induced during inflammatory processes.[2][3] This preferential activity suggests a favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2] Beyond its effects on prostaglandin synthesis, this compound exhibits a unique and potent analgesic mechanism by inhibiting bradykinin-induced nociception. This action is not mediated by direct receptor blockade but through the modulation of downstream second messenger signaling pathways in sensory neurons.[4][5][6] This whitepaper provides a detailed examination of this compound's mechanisms, presents quantitative data on its enzymatic inhibition and in vivo efficacy, outlines key experimental protocols for its characterization, and visualizes the core signaling pathways involved.

Core Mechanism: Preferential COX-2 Inhibition

The primary anti-inflammatory effect of this compound stems from its inhibition of the cyclooxygenase enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (PGs).[2][3] There are two main isoforms:

-

COX-1: A constitutively expressed enzyme involved in physiological functions, including the protection of the gastric mucosa and platelet aggregation.[2][7]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and inflammation.[2][7]

This compound demonstrates a preferential inhibition of COX-2 over COX-1.[4][8] This is a key characteristic that distinguishes it from traditional non-selective NSAIDs, which inhibit both isoforms more evenly. The clinical implication of this preference is the potential for effective anti-inflammatory and analgesic action with a reduced risk of gastrointestinal side effects that are commonly associated with COX-1 inhibition.[2][9]

Data Presentation: In Vitro and In Vivo Activity

The inhibitory potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The data below summarizes its activity against COX enzymes and its efficacy in animal models of inflammation and pain.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of this compound

| Parameter | Value | Enzyme Source | Reference |

|---|---|---|---|

| IC₅₀ for COX-1 | 1.3 µM | Human Platelets | [8] |

| IC₅₀ for COX-2 | 0.34 µM | Interleukin-1β-stimulated synovial cells | [8] |

| Selectivity Ratio (IC₅₀ COX-1 / IC₅₀ COX-2) | 3.82 | (Calculated from MedchemExpress data) | [8] |

| Selectivity Ratio (COX-1 / COX-2) | 6.56 | Refined Enzymes |[9] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Efficacy and Ulcerogenic Potential of this compound in Rodent Models

| Model | Parameter | Value (mg/kg, p.o.) | Species | Reference |

|---|---|---|---|---|

| Carrageenan-Induced Edema | ED₅₀ | 2.4 | Rat | [9] |

| Acetic Acid-Induced Writhing | Inhibition | Dose-dependent | Mouse | [8] |

| Bradykinin-Induced Nociception | ED₅₀ | 9.7 | Rat | [8] |

| Ulcerogenic Activity | UD₅₀ | 45.3 | Rat |[9] |

ED₅₀ (Median effective dose) is the dose that produces a therapeutic response in 50% of the population. UD₅₀ (Median ulcerogenic dose) is the dose that causes ulcers in 50% of the test animals.

Signaling Pathway: COX-2 Inhibition

This compound intervenes in the inflammatory cascade by blocking the COX-2 enzyme, thereby preventing the synthesis of pro-inflammatory prostaglandins like PGE₂ from arachidonic acid.

A Novel Analgesic Mechanism: Inhibition of Bradykinin Signaling

A distinguishing feature of this compound is its potent inhibitory effect on bradykinin-induced pain, which appears to be independent of its COX-inhibitory activity.[4] Bradykinin is a potent inflammatory mediator that directly activates sensory neurons (nociceptors), causing pain. Studies have shown that while other preferential COX-2 inhibitors like meloxicam and etodolac have little effect on bradykinin-induced nociception, this compound exhibits strong inhibitory action.[4]

The mechanism does not involve direct binding to or blocking of bradykinin B1 or B2 receptors.[4][6] Instead, this compound acts intracellularly to block the B2 receptor-mediated signaling cascade within the primary sensory neurons.[4][10] This includes preventing the bradykinin-induced increase in intracellular calcium concentration ([Ca²⁺]i) and inhibiting the activity of 12-lipoxygenase (12-LOX), another enzyme involved in nociceptive signaling.[1][4][5]

Signaling Pathway: Bradykinin-Induced Nociception

This compound disrupts the sensitization of sensory neurons by interfering with the second messenger system activated by the bradykinin B2 receptor.

Experimental Protocols

The characterization of this compound's activity relies on specific and reproducible in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is designed to determine the IC₅₀ values of this compound for each COX isoform by measuring the inhibition of prostaglandin E₂ (PGE₂) production.

Objective: To quantify the concentration-dependent inhibition of COX-1 and COX-2 by this compound.

Methodology:

-

Enzyme Source Preparation:

-

COX-1: Use human platelets obtained from healthy volunteer blood samples or unstimulated human peripheral monocytes.[8][11] Platelets primarily express COX-1.

-

COX-2: Use human synovial cells stimulated with interleukin-1β (IL-1β) or human peripheral monocytes stimulated with lipopolysaccharide (LPS) to induce COX-2 expression.[8][11]

-

-

Incubation:

-

In separate wells of a microplate, add the respective enzyme preparation (COX-1 or COX-2 source).

-

Add varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) or vehicle control. Pre-incubate for 15-30 minutes at 37°C.[8]

-

Initiate the enzymatic reaction by adding a saturating concentration of the substrate, arachidonic acid.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for prostaglandin production.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding a terminating agent (e.g., a strong acid) or by rapid freezing.

-

Centrifuge the samples to pellet cellular debris.

-

Quantify the concentration of PGE₂ in the supernatant using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).[12]

-

-

Data Analysis:

-

Calculate the percentage of PGE₂ production inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Protocol 2: In Vivo Bradykinin-Induced Nociception Assay (Rat Model)

This protocol assesses the analgesic effect of this compound against pain directly induced by bradykinin.

Objective: To determine the median effective dose (ED₅₀) of this compound for inhibiting bradykinin-induced pain responses.

Methodology:

-

Animal Acclimatization:

-

Use adult male Wistar or Sprague-Dawley rats (200-250g).

-

Acclimatize animals to the housing conditions for at least one week prior to the experiment.

-

-

Drug Administration:

-

Divide animals into groups (n=6-8 per group).

-

Administer this compound orally (p.o.) at various doses (e.g., 3, 10, 30 mg/kg) or vehicle control (e.g., 0.5% carboxymethyl cellulose).[8]

-

Wait for the appropriate time for drug absorption (e.g., 60 minutes).

-

-

Nociceptive Challenge:

-

Behavioral Assessment:

-

Immediately after the bradykinin challenge, observe and quantify the nociceptive responses. This can include:

-

Number of abdominal writhes (if bradykinin is given intraperitoneally).

-

Paw flexion or licking time (for intraplantar injection).

-

Vocalization or other pain-related behaviors.

-

-

Observations are typically made for a period of 15-30 minutes post-challenge.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the nociceptive response for each dose group compared to the vehicle control group.

-

Determine the ED₅₀ value using probit analysis or a similar statistical method.

-

References

- 1. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NSAID this compound possesses novel anti-nociceptive mechanism through blockage of B2-type bradykinin receptor in nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medcentral.com [medcentral.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

The Dual Targeting Mechanism of Zaltoprofen: A Technical Guide on COX-2 Inhibition and PPAR-γ Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated a compelling dual mechanism of action that extends beyond its established role as a cyclooxygenase-2 (COX-2) inhibitor. Emerging research has illuminated its function as an activator of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor critically involved in the regulation of inflammation and metabolism. This whitepaper provides an in-depth technical guide to the dual targeting mechanism of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. This dual activity positions this compound as a multifaceted therapeutic agent with potential applications in a range of inflammatory and disease contexts.

Quantitative Data on this compound's Dual Targets

The efficacy of this compound in engaging its dual targets, COX-2 and PPAR-γ, has been quantified through various in vitro studies. The following tables summarize the key quantitative metrics, providing a comparative overview of its inhibitory and activating potentials.

| Target | Parameter | Value | Reference |

| COX-1 | IC₅₀ | 1.3 µM | [1] |

| COX-2 | IC₅₀ | 0.34 µM | [1] |

Table 1: In Vitro Inhibitory Activity of this compound on COX Isozymes. The IC₅₀ values indicate the concentration of this compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value for COX-2 relative to COX-1 demonstrates its preferential inhibition of COX-2.

| Target | Parameter | Value | Cell Line | Reference |

| PPAR-γ | EC₅₀ | 47.3 µmol/L | Chondrosarcoma cells | [2] |

Table 2: In Vitro Agonist Activity of this compound on PPAR-γ. The EC₅₀ value represents the concentration of this compound that elicits a half-maximal response in a PPAR-γ-driven reporter gene assay, indicating its potency as a PPAR-γ activator.

Signaling Pathways and Experimental Workflows

The dual action of this compound can be visualized through its distinct yet interconnected signaling pathways. The following diagrams, rendered in DOT language, illustrate these mechanisms and the experimental workflows used to elucidate them.

This compound's Inhibition of the COX-2 Pathway

This compound exerts its primary anti-inflammatory effect by inhibiting the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

This compound's Activation of the PPAR-γ Pathway

This compound has been shown to induce the expression and activity of PPAR-γ, a key regulator of anti-inflammatory responses. This is achieved through an upstream signaling cascade involving Krox20 and C/EBPs.

Experimental Workflow for Target Identification

The identification and validation of this compound's dual targets involve a multi-step experimental workflow, combining computational and experimental approaches.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's dual targeting mechanism.

COX Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Incubation: The enzymes are pre-incubated with varying concentrations of this compound or a vehicle control in a suitable buffer (e.g., Tris-HCl) for a specified time (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: After a defined incubation period (e.g., 10 minutes), the reaction is terminated by the addition of a stop solution (e.g., a solution of hydrochloric acid).

-

Prostaglandin Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

PPAR-γ Luciferase Reporter Gene Assay

Objective: To quantify the activation of PPAR-γ by this compound in a cell-based system.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or a relevant cancer cell line) is cultured under standard conditions. Cells are transiently co-transfected with a PPAR-γ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected for normalization of transfection efficiency.

-

Compound Treatment: After transfection, cells are treated with varying concentrations of this compound, a positive control (e.g., rosiglitazone), or a vehicle control for 24 hours.

-

Cell Lysis: Cells are lysed using a passive lysis buffer.

-

Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysates are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The fold induction of PPAR-γ activity is calculated relative to the vehicle-treated cells. The EC₅₀ value is determined by plotting the fold induction against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for PPAR-γ Expression

Objective: To determine the effect of this compound on the protein expression levels of PPAR-γ.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound or a vehicle control for a specified time. Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for PPAR-γ. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The expression of PPAR-γ is normalized to the expression of the loading control.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to COX-2 and PPAR-γ in a cellular context.

Methodology:

-

Cell Treatment: Intact cells are treated with this compound or a vehicle control.

-

Heat Treatment: The cell suspensions are heated to a range of temperatures for a short duration (e.g., 3 minutes) and then cooled.

-

Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction containing the thermally stable proteins is separated from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: The amount of soluble COX-2 and PPAR-γ in the supernatant is quantified by western blotting or other protein detection methods.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates ligand binding and stabilization of the target protein.

Drug Affinity Responsive Target Stability (DARTS)

Objective: To identify and validate the protein targets of this compound based on ligand-induced protease resistance.

Methodology:

-

Cell Lysate Preparation: Total protein lysates are prepared from cultured cells.

-

Compound Incubation: The cell lysates are incubated with varying concentrations of this compound or a vehicle control.

-

Protease Digestion: The lysates are then subjected to limited proteolysis with a non-specific protease (e.g., pronase or thermolysin).

-

Reaction Termination and Analysis: The digestion is stopped, and the protein fragments are separated by SDS-PAGE.

-